molecular formula C23H16FNO2 B8622939 2-Biphenyl-4-yl-6-fluoro-3-methyl-quinoline-4-carboxylic acid CAS No. 96187-27-8

2-Biphenyl-4-yl-6-fluoro-3-methyl-quinoline-4-carboxylic acid

Cat. No.: B8622939
CAS No.: 96187-27-8
M. Wt: 357.4 g/mol
InChI Key: WYKKHJQZENLZID-UHFFFAOYSA-N
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Description

2-Biphenyl-4-yl-6-fluoro-3-methyl-quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C23H16FNO2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

96187-27-8

Molecular Formula

C23H16FNO2

Molecular Weight

357.4 g/mol

IUPAC Name

6-fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C23H16FNO2/c1-14-21(23(26)27)19-13-18(24)11-12-20(19)25-22(14)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,26,27)

InChI Key

WYKKHJQZENLZID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Phenylpropiophenone (18.9 g, 0.09 mole) and 5-fluoroisatin (20 g, 0.09 mole) were suspended in 360 ml of ethanol and stirred mechanically as a solution of 35.2 g KOH in 100 ml water was added dropwise over 15 minutes. The reaction mixture was heated at reflux for 12 hours, cooled, and the ethanol evaporated under reduced pressure. The resulting yellow solid was dissolved in water and washed with ethyl ether. The aqueous layer was cooled to 5° and acidified with glacial acetic acid. The resulting yellow precipitate was filtered and dried. Recrystallization from 200 ml of dimethylformamide and 25 ml water provided 13.8 g of 2-(4-biphenylyl)-6-fluoro-3-methylquinoline-4-carboxylic acid as a white solid, m.p. 303°-306° (d).
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
35.2 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
360 mL
Type
solvent
Reaction Step Four

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